molecular formula C22H13BrN2O3S B11651702 4-bromo-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]benzamide

4-bromo-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]benzamide

Katalognummer: B11651702
Molekulargewicht: 465.3 g/mol
InChI-Schlüssel: KXJJDNNKVZKMMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA typically involves the reaction of 4-bromobenzoyl chloride with 9,10-dioxo-9,10-dihydroanthracene-2-thiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thioureas.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-BROMOBENZOYL)-3-PHENYLTHIOUREA: Similar structure but with a phenyl group instead of the anthracene moiety.

    1-(4-CHLOROBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(4-BROMOBENZOYL)-3-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)THIOUREA is unique due to the presence of both the bromobenzoyl and anthracene moieties, which may confer specific chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C22H13BrN2O3S

Molekulargewicht

465.3 g/mol

IUPAC-Name

4-bromo-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C22H13BrN2O3S/c23-13-7-5-12(6-8-13)21(28)25-22(29)24-14-9-10-17-18(11-14)20(27)16-4-2-1-3-15(16)19(17)26/h1-11H,(H2,24,25,28,29)

InChI-Schlüssel

KXJJDNNKVZKMMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.